molecular formula C13H15FN2O2 B1397228 3-(4-Fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one CAS No. 1047655-95-7

3-(4-Fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No.: B1397228
CAS No.: 1047655-95-7
M. Wt: 250.27 g/mol
InChI Key: FQIMMUOGSMFIEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a useful research compound. Its molecular formula is C13H15FN2O2 and its molecular weight is 250.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

3-(4-Fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. One of the primary enzymes it interacts with is phospholipase D2 (PLD2). Phospholipase D2 catalyzes the conversion of phosphatidylcholine to phosphatidic acid, a lipid second messenger involved in various cellular processes . The inhibition of phospholipase D2 by this compound leads to a decrease in phosphatidic acid levels, which can affect cell signaling pathways and cellular functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of phospholipase D2 by this compound can lead to alterations in the phosphatidic acid-mediated signaling pathways, affecting processes such as cell proliferation, apoptosis, and migration .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of phospholipase D2, inhibiting its enzymatic activity and reducing the production of phosphatidic acid . This inhibition can lead to downstream effects on cell signaling pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to cumulative effects on cellular functions, including alterations in cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit phospholipase D2 activity and modulate cell signaling pathways without causing significant toxicity . At higher doses, the compound can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be further processed and excreted . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cells, the compound can bind to intracellular proteins and accumulate in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be localized to specific cellular compartments, including the cytoplasm, nucleus, and membrane-bound organelles . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its appropriate subcellular sites.

Properties

IUPAC Name

3-(4-fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O2/c14-10-1-3-11(4-2-10)16-9-13(18-12(16)17)5-7-15-8-6-13/h1-4,15H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIMMUOGSMFIEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CN(C(=O)O2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-Fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
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3-(4-Fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
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3-(4-Fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
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3-(4-Fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
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3-(4-Fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

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